4-Iodobenzophenon

Übersicht

Beschreibung

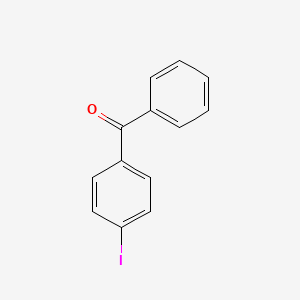

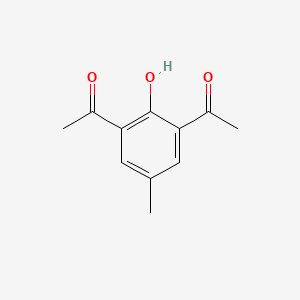

4-Iodobenzophenone is a chemical compound that serves as a versatile building block in organic synthesis and material science. It is characterized by the presence of an iodine atom attached to the benzene ring, which is further connected to a benzophenone group. This structure makes it a valuable intermediate for various chemical transformations and applications.

Synthesis Analysis

The synthesis of 4-Iodobenzophenone-related compounds can be achieved through multiple synthetic routes. For instance, hexakis(4-iodophenyl)-peri-hexabenzocoronene, a derivative of 4-Iodobenzophenone, is synthesized via a rational multistep process, which includes Hagihara-Sonogashira coupling and results in highly ordered columnar liquid crystalline molecules . Another approach involves the CuI-mediated sequential iodination/cycloetherification of o-arylphenols, leading to the synthesis of 2- or 4-iododibenzofurans . Additionally, functionalized phosphane-containing key building blocks can be synthesized and converted into 4-iodobenzoate, which is then used for labeling reactions through the traceless Staudinger ligation .

Molecular Structure Analysis

The molecular structure of 4-Iodobenzophenone and its derivatives has been extensively studied using various analytical techniques. For example, the solid-state structure of 4-iodobenzoic acid, a related compound, has been confirmed by X-ray diffraction, solid-state NMR, and differential scanning calorimetry, revealing its dimerization in the solid state and the presence of strong hydrogen bonds and van der Waals forces between iodine atoms . The crystallographic study of 4,4'-diiodobenzophenone provides insights into its orthorhombic space group and the molecule's symmetry, which is relevant to its phosphorescence emission spectra .

Chemical Reactions Analysis

4-Iodobenzophenone and its analogs participate in various chemical reactions. The iodine atom on the aromatic ring makes it an ideal candidate for cross-coupling reactions, as demonstrated in the synthesis of carbazoles and dibenzofurans from o-iodoanilines and o-iodophenols . Oxidative coupling reactions are also possible, as shown by the formation of 4,4'-dihydroxy-3,3',5,5'-tetraiodobenzophenone from 4-hydroxy-3,5-di-iodophenylpyruvic acid and 4-hydroxy-3,5-di-iodobenzoic acid10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iodobenzophenone derivatives are influenced by their molecular structure. For instance, the thermotropic liquid crystalline behavior of hexakis(4-iodophenyl)-peri-hexabenzocoronene derivatives has been studied using differential scanning calorimetry, polarized optical microscopy, and wide-angle X-ray diffraction, revealing highly ordered columnar mesophases and superstructures . The crystal phases of 4-methylbenzophenone, a structurally similar compound, have been characterized, showing different nucleation properties in supercooled melts and the presence of both stable and metastable forms . The selective synthesis of 4-hydroxybenzophenone using zeolite H-beta as a catalyst highlights the influence of catalysis on the selectivity and conversion levels in the synthesis of benzophenone derivatives .

Wissenschaftliche Forschungsanwendungen

Photoreduktionsstudien

4-Iodobenzophenon und seine Derivate wurden in Photoreduktionsstudien verwendet . Beispielsweise wurde die Photoreduktion von 4-Brom-4'-methylbenzophenon zu einem substituierten Benzpinacol untersucht . In ähnlicher Weise wurde auch die photochemische Reduktion von 4-Brom-4'-fluorbenzophenon zum resultierenden substituierten Benzopinacol untersucht .

Synthese von Chinolin-basierten Antitumormitteln

4-Iodacetophenon, ein Derivat von this compound, kann als Substrat für palladiumkatalysierte Kupplungsreaktionen verwendet werden . Es wurde bei der Synthese von Chinolin-basierten potenziellen Antitumormitteln verwendet .

Phosphoreszenzstudien

Benzophenone, einschließlich this compound, sind bekannt für ihre Phosphoreszenz . Es wurde ein Experiment durchgeführt, um 4-Chlor-4'-iodobenzophenon (CIBP) in Polymethylmethacrylat einzuschließen, um die Phosphoreszenz bei Raumtemperatur durch Isolierung einzelner Moleküle zu untersuchen .

Synthese anderer chemischer Verbindungen

This compound kann bei der Synthese anderer chemischer Verbindungen verwendet werden . Beispielsweise wurde 4-Phenylbenzophenon über eine Friedel-Crafts-Acylierungsroute aus Benzoylchlorid und Biphenyl synthetisiert . Auch 4-Chlor-4'-fluorbenzophenon wurde unter Verwendung einer Friedel-Crafts-Acylierungsreaktion synthetisiert .

Life Science Forschung

This compound kann in verschiedenen Life Science Forschungsanwendungen verwendet werden . Die spezifischen Details dieser Anwendungen werden in der Quelle jedoch nicht angegeben .

Materialwissenschaftliche Forschung

This compound kann in der materialwissenschaftlichen Forschung verwendet werden . So wurde beispielsweise versucht, 4-Chlor-4'-iodobenzophenon (CIBP) in Polymethylmethacrylat einzuschließen .

Wirkmechanismus

Target of Action

4-Iodobenzophenone is a carbonyl compound . .

Mode of Action

It’s known that 4-iodobenzophenone may be used as a substrate for palladium-catalyzed coupling reactions . It may also be used in the synthesis of quinoline-based potential anticancer agents .

Biochemical Pathways

It’s known that 4-iodobenzophenone may be involved in palladium-catalyzed coupling reactions .

Result of Action

It’s known that 4-iodobenzophenone may be used in the synthesis of quinoline-based potential anticancer agents .

Eigenschaften

IUPAC Name |

(4-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAJMURFVZWFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341057 | |

| Record name | 4-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6136-66-9 | |

| Record name | 4-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6136-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)